6-Amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile
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Overview
Description
6-Amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring substituted with amino, bromophenyl, thioxo, and dicarbonitrile groups, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile typically involves multicomponent reactions (MCRs). One common method is the one-pot, four-component reaction involving aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malonitrile . This method is advantageous due to its shorter reaction time, high yields, mild reaction conditions, and environmental friendliness .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multicomponent reactions are often applied to scale up the synthesis. The use of reusable and heterogeneous catalysts, such as CoCeO2 nanoparticles, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting DNA replication and transcription processes . This intercalation can lead to the inhibition of tumor cell growth and the induction of apoptosis. Additionally, the compound’s thioxo group can interact with thiol-containing enzymes, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- N-(4-bromophenyl)-2-chloroacetamide
Uniqueness
6-Amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to intercalate into DNA and interact with thiol-containing enzymes sets it apart from other similar compounds.
Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN4S/c14-8-3-1-7(2-4-8)11-9(5-15)12(17)18-13(19)10(11)6-16/h1-4H,(H3,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFWIJUSTHHPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=S)NC(=C2C#N)N)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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